Cas no 80-30-8 (N-Cyclohexyl-4-methylbenzenesulfonamide)

N-Cyclohexyl-4-methylbenzenesulfonamide structure
80-30-8 structure
상품 이름:N-Cyclohexyl-4-methylbenzenesulfonamide
CAS 번호:80-30-8
MF:C13H19NO2S
메가와트:253.360462427139
MDL:MFCD00014285
CID:34209
PubChem ID:87558342

N-Cyclohexyl-4-methylbenzenesulfonamide 화학적 및 물리적 성질

이름 및 식별자

    • N-cyclohexyltoluene-4-sulphonamide
    • N-Cyclohexyl-p-toluenesulphonamide
    • N-p-Toluenesulphonylcyclohexylamine
    • N-Cyclohoxyltoluene-4-Sulphonamide
    • N-cyclohexyl-p-toluenesulfonamide
    • N-Cyclohexyl-4-methylbenzenesulfonamide
    • Santicizer 1H
    • p-Toluenesulfonamide, N-cyclohexyl-
    • Benzenesulfonamide, N-cyclohexyl-4-methyl-
    • (Tosylamino)cyclohexane
    • N-cyclohexyl-4-methyl-benzenesulfonamide
    • 0QPV1AE9EM
    • N-Cyclohexyl-4-methyl benzenesulfonamide
    • MLS002152910
    • SMR001224514
    • N-cyclohexyl-4-methylbenzene-1-sulfonamide
    • cyclohexyl[(4-methylphenyl)s
    • 4-Toluenesulfonamide, N-cyclohexyl-
    • HMS3039A07
    • W-104240
    • 80-30-8
    • NSC 14856
    • MFCD00014285
    • Oprea1_267555
    • 10.14272/DKYVVNLWACXMDW-UHFFFAOYSA-N
    • N-cyclohexyltoluen-4-sulfonamid
    • N-Cyclo Hexyl P-Toluene Sulphonamide
    • STL137409
    • N-Cyclohexyl-4-toluenesulfonamide
    • Tox21_200091
    • p-Toluenesulfonamide, N-cyclohexyl- (6CI,7CI,8CI)
    • NSC48143
    • cid_6633
    • ? N-Cyclohexyl-4-methylbenzenesulfonamide
    • doi:10.14272/DKYVVNLWACXMDW-UHFFFAOYSA-N
    • CAS-80-30-8
    • CS-0187582
    • NSC14856
    • N-CYCLOHEXYL-4-METHYL-1-BENZENESULFONAMIDE
    • DTXSID1024885
    • Oprea1_175608
    • n-cyclohexyl p-toluenesulfonamide
    • FT-0631357
    • Z45509354
    • DKYVVNLWACXMDW-UHFFFAOYSA-N
    • A9949
    • N-Tosylcyclohexylamine
    • NCGC00091891-01
    • E76128
    • NSC-14856
    • Q27237113
    • NCGC00257645-01
    • NCGC00091891-02
    • CCRIS 6008
    • AI3-15119
    • DTXCID404885
    • CHEMBL1371652
    • Benzenesulfonamide, N-cyclohexyl-4-methyl- (9CI)
    • BDBM74248
    • AKOS000384083
    • SCHEMBL128274
    • NSC-48143
    • EINECS 201-268-3
    • LS-1793
    • AS-64100
    • N-CYCLOHEXYL P-TOLUENESULFONYLAMINE
    • BRN 2698317
    • C2032
    • UNII-0QPV1AE9EM
    • NS00038072
    • N-Cyclohexyl-4-methylbenzenesulfonamide (ACI)
    • p-Toluenesulfonamide, N-cyclohexyl- (6CI, 7CI, 8CI)
    • N-Cyclohexyl-4-methylphenylsulfonamide
    • N-Tosylcyclohexanamine
    • NSC 48143
    • Topcizer 8
    • 3-12-00-00061 (Beilstein Handbook Reference)
    • >99.0%(HPLC)(N)
    • KETJENFLEX 1H
    • DB-056428
    • MDL: MFCD00014285
    • 인치: 1S/C13H19NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3
    • InChIKey: DKYVVNLWACXMDW-UHFFFAOYSA-N
    • 미소: O=S(C1C=CC(C)=CC=1)(NC1CCCCC1)=O
    • BRN: 2698317

계산된 속성

  • 정밀분자량: 253.11400
  • 동위원소 질량: 253.11365
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 320
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.1
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 54.6
  • 표면전하: 0

실험적 성질

  • 색과 성상: 자신이 없다
  • 밀도: 1.1414 (rough estimate)
  • 융해점: 85.0 to 89.0 deg-C
  • 비등점: 350°C
  • 플래시 포인트: 350°C
  • 굴절률: 1.6800 (estimate)
  • 수용성: <0.1 g/100 mL at 21 ºC
  • 안정성: Stable. Incompatible with strong oxidizing agents.
  • PSA: 54.55000
  • LogP: 4.07770
  • 용해성: <0.1 g/100 mL at 21°C
  • 증기압: 0.0±0.9 mmHg at 25°C

N-Cyclohexyl-4-methylbenzenesulfonamide 보안 정보

N-Cyclohexyl-4-methylbenzenesulfonamide 세관 데이터

  • 세관 번호:2935009090
  • 세관 데이터:

    ?? ?? ??:

    2935009090

    개요:

    2935009090 기타 술폰산염 (아세틸기) 아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:35.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2935009090 기타 술파민 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:35.0%

N-Cyclohexyl-4-methylbenzenesulfonamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Cooke Chemical
BD1141148-5g
N-Cyclohexyl-p-toluenesulfonamide
80-30-8 98%
5g
RMB 50.40 2025-02-20
Cooke Chemical
BD1141148-100g
N-Cyclohexyl-p-toluenesulfonamide
80-30-8 98%
100g
RMB 562.40 2025-02-20
abcr
AB177737-25 g
N-Cyclohexyl-p-toluenesulfonamide, 98%; .
80-30-8 98%
25 g
€50.10 2023-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158943-5g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 >99.0%(HPLC)(N)
5g
¥60.90 2023-09-01
eNovation Chemicals LLC
D753559-100g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 99.0%
100g
$140 2024-06-07
Chemenu
CM201153-500g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 97%
500g
$262 2021-06-15
SHENG KE LU SI SHENG WU JI SHU
sc-279730-25g
N-Cyclohexyl-p-toluenesulfonamide,
80-30-8 ≥98%
25g
¥323.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QK005-100g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 99.0%(LC&N)
100g
¥806.0 2022-06-10
eNovation Chemicals LLC
D753559-500g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 99.0%
500g
$310 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QK005-100g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 99.0%(LC&N)
100g
¥773.5 2023-09-02

N-Cyclohexyl-4-methylbenzenesulfonamide 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Silver hexafluoroantimonate ,  Dichloro[μ-[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine-κP… Solvents: 1,2-Dichloroethane ;  30 min, rt
1.2 5 - 10 min, rt
1.3 rt → 85 °C; 240 min, 85 °C
참조
Mono- vs. Dinuclear Gold-Catalyzed Intermolecular Hydroamidation
Serrano-Becerra, Juan M.; et al, European Journal of Organic Chemistry, 2014, 2014(21), 4515-4522

합성회로 2

반응 조건
1.1 Catalysts: Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  5 - 10 min
1.2 Catalysts: Silver hexafluoroantimonate ;  24 h, 80 °C
참조
Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides
Marcyk, Paul T. ; et al, Angewandte Chemie, 2019, 58(6), 1727-1731

합성회로 3

반응 조건
1.1 Reagents: Water Solvents: Dichloromethane ;  20 min, rt
참조
A novel approach for the synthesis of alkyl and aryl sulfonamides
Shaabani, Ahmad; et al, Tetrahedron Letters, 2007, 48(12), 2185-2188

합성회로 4

반응 조건
1.1 Catalysts: Bicyclo[2.2.1]hept-2-ene, 5-(3-buten-1-yl)-, polymer with bicyclo[2.2.1]hept-2-e… (post-treated with BHBr2·Me2S, pyrazole, CuI) Solvents: Cyclohexane ;  12 h, 60 °C
참조
Trispyrazolylborate Ligands Supported on Vinyl Addition Polynorbornenes and Their Copper Derivatives as Recyclable Catalysts
Molina de la Torre, Jesus A.; et al, Chemistry - A European Journal, 2019, 25(2), 556-563

합성회로 5

반응 조건
1.1 Catalysts: Silver, [tris(4-bromo-3,5-dimethyl-1H-pyrazolato-κN1)hydroborato(1-)-κN2,κN2′,κN… Solvents: Cyclohexane ;  4 h, 80 °C
참조
Easy Alkane Catalytic Functionalization
Gomez-Emeterio, B. Pilar; et al, Organometallics, 2008, 27(16), 4126-4130

합성회로 6

반응 조건
1.1 Reagents: Dimethylformamide ,  Cyanuric chloride ;  25 °C
1.2 Solvents: Dichloromethane ;  40 min, rt
참조
Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct
Pandit, Shivaji S.; et al, Journal of Sulfur Chemistry, 2008, 29(6), 619-622

합성회로 7

반응 조건
1.1 Reagents: Hydrogen peroxide ,  (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Water
참조
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

합성회로 8

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Trifluoromethanesulfonic acid Solvents: Nitromethane ;  5 min, rt
참조
Triflic Acid-Catalyzed Reductive Coupling Reactions of Carbonyl Compounds with O-, S-, and N-Nucleophiles
Gellert, Beate A.; et al, Chemistry - A European Journal, 2011, 17(43), 12203-12209

합성회로 9

반응 조건
1.1 Reagents: tert-Butyl peroxide ,  Potassium tert-butoxide Catalysts: Cuprous chloride Solvents: Toluene ;  36 h, 120 °C
참조
Copper-Catalyzed Ligand-Free Amidation of Benzylic Hydrocarbons and Inactive Aliphatic Alkanes
Zeng, Hui-Ting; et al, Organic Letters, 2015, 17(17), 4276-4279

합성회로 10

반응 조건
1.1 Catalysts: Molybdate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… (supported on silica gel) Solvents: Toluene ;  1.2 h, 120 °C
참조
The hydroamination of unactivated alkenes with sulfonamides catalyzed by phosphomolybdic acid/SiO2
Yadav, Jhillu S.; et al, Letters in Organic Chemistry, 2008, 5(8), 651-654

합성회로 11

반응 조건
1.1 Reagents: Sodium percarbonate Catalysts: Iodine Solvents: Acetonitrile ,  1,2-Dichloroethane ;  24 h, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
참조
Iodine-Catalyzed Oxidative Amination of Sodium Sulfinates: A Convenient Approach to the Synthesis of Sulfonamides under Mild Conditions
Buathongjan, Chonchanok; et al, European Journal of Organic Chemistry, 2015, 2015(7), 1575-1582

합성회로 12

반응 조건
1.1 Reagents: tert-Butyl peroxide Catalysts: Iron(III) acetylacetonate ;  18 h, 100 °C
참조
Iron Catalyzed Oxidative C(sp3)-N Cross Coupling of Amides with C(sp3)-H via a Radical Process
Li, Ze-lin; et al, ChemistrySelect, 2017, 2(26), 8076-8079

합성회로 13

반응 조건
1.1 Reagents: Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1) Solvents: Tetrahydrofuran ;  5 min
1.2 8 h, 30 °C
1.3 Reagents: Water
참조
PTAB mediated open air synthesis of sulfonamides, thiosulfonates and symmetrical disulfanes
Sarkar, Debayan ; et al, Tetrahedron Letters, 2018, 59(24), 2360-2364

합성회로 14

반응 조건
1.1 Reagents: Triethylamine ,  1-(p-Toluenesulfonyl)imidazole Solvents: Dimethylformamide ;  6 h, reflux
참조
Highly efficient one-pot synthesis of N-alkyl sulfonamides from alcohols using N-(p-toluenesulfonyl)imidazole (TsIm)
Rad, Mohammad Navid Soltani; et al, Phosphorus, 2014, 189(4), 465-476

합성회로 15

반응 조건
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Catalysts: 4,7-Diphenyl-1,10-phenanthroline ,  (2-Thiophenecarboxylato-κO2,κS1)copper ,  Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Oxygen ;  rt
참조
Decarboxylative sp3 C-N coupling via dual copper and photoredox catalysis
Liang, Yufan; et al, Nature (London, 2018, 559(7712), 83-88

합성회로 16

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
참조
Metal-free synthesis of activated ynesulfonamides and tertiary enesulfonamides
Andna, Lucile; et al, Organic & Biomolecular Chemistry, 2019, 17(23), 5688-5692

합성회로 17

반응 조건
1.1 Reagents: Pyridine ;  0 °C; 2 - 3 h, 25 °C
참조
Three-Component Ring-Opening Reactions of Cyclic Ethers, α-Diazo Esters, and Weak Nucleophiles under Metal-Free Conditions
Lu, Lin; et al, Journal of Organic Chemistry, 2018, 83(23), 14385-14395

합성회로 18

반응 조건
1.1 Reagents: Thionyl chloride ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  1 min, 25 °C
1.2 Solvents: Pyridine ;  1 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides
Bahrami, Kiumars; et al, Journal of Organic Chemistry, 2009, 74(24), 9287-9291

합성회로 19

반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Xylene ;  17 h, reflux
참조
Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols
Zhu, Mingwen; et al, Organic Letters, 2010, 12(6), 1336-1339

합성회로 20

반응 조건
1.1 Catalysts: Trifluoromethanesulfonic anhydride Solvents: 1,4-Dioxane ;  48 h, 120 °C
참조
N-alkylation of sulfonamides with alcohols by Tf2O
Yu, Ting Ting; et al, Bulletin of the Chemical Society of Japan, 2015, 88(4), 610-612

합성회로 21

반응 조건
1.1 Catalysts: Iron(2+), bis(acetonitrile)(2,2′:6′,2′′:6′′,2′′′:6′′′,2′′′′-quinquepyridine-κN1,… Solvents: Acetonitrile ;  24 h, 80 °C
참조
Nonheme Iron-Mediated Amination of C(sp3)-H Bonds. Quinquepyridine-Supported Iron-Imide/Nitrene Intermediates by Experimental Studies and DFT Calculations
Liu, Yungen; et al, Journal of the American Chemical Society, 2013, 135(19), 7194-7204

합성회로 22

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Iodine Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
참조
Diiodine-Triethylsilane System: Formation of N-Alkylsulfonamides from Aldehydes or Ketones and Sulfonamides
Jiang, Jin; et al, Synlett, 2023, 34(13), 1634-1638

합성회로 23

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2.5 h, rt
참조
Sulfonamide synthesis using N-hydroxybenzotriazole sulfonate: an alternative to pentafluorophenyl (PFP) and trichlorophenyl (TCP) esters of sulfonic acids
Palakurthy, Nani Babu; et al, Tetrahedron Letters, 2011, 52(52), 7132-7134

합성회로 24

반응 조건
1.1 Reagents: Ammonium iodide Solvents: Methanol ;  rt
참조
Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst
Jiang, Yang-ye; et al, Journal of Organic Chemistry, 2016, 81(11), 4713-4719

합성회로 25

반응 조건
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Copper bromide (CuBr2) ,  Silver hexafluoroantimonate Solvents: 1,1,2,2-Tetrachloroethane ;  20 h, 100 °C
참조
Inter- and Intramolecular Hydroamination of Unactivated Alkenes Catalysed by a Combination of Copper and Silver Salts: The Unveiling of a Bronstedt Acid Catalysis
Michon, Christophe; et al, Advanced Synthesis & Catalysis, 2010, 352(18), 3293-3305

합성회로 26

반응 조건
1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  4 h, rt
참조
Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium
Chen, Wei; et al, Organic & Biomolecular Chemistry, 2023, 21(27), 5547-5552

합성회로 27

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ammonium iodide Solvents: Acetonitrile ,  Water ;  16 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
NH4I-Catalyzed Synthesis of Sulfonamides from Arylsufonylhydrazides and Amines
Yu, Hui; et al, Chinese Journal of Chemistry, 2016, 34(4), 359-362

합성회로 28

반응 조건
1.1 Reagents: tert-Butyl peroxide Catalysts: Cupric acetate Solvents: Acetonitrile ;  12 h, 25 °C
참조
Copper(II)-Photocatalyzed N-H Alkylation with Alkanes
Zheng, Yi-Wen ; et al, ACS Catalysis, 2020, 10(15), 8582-8589

합성회로 29

반응 조건
1.1 Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Triethylamine ;  0 °C; 0 °C → rt; 24 h, rt
참조
Zirconium-catalyzed intermolecular hydroamination of alkynes with primary amines
Born, Karolin; et al, European Journal of Organic Chemistry, 2012, 2012(4), 764-771

합성회로 30

반응 조건
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine ,  Iodonium, bis(2,4,6-trimethylphenyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: tert-Butanol ;  24 h, 25 °C
참조
Cu-Catalyzed C(sp3) Amination of Unactivated Secondary Alkyl Iodides Promoted by Diaryliodonium Salts
Lv, Xin-Yang; et al, Organic Letters, 2023, 25(20), 3750-3754

합성회로 31

반응 조건
1.1 Reagents: Triethylsilane Catalysts: Rhenium oxide (Re2O7) ,  Sodium hexafluorophosphate Solvents: Dichloromethane ;  40 h, 50 °C
참조
Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst
Das, Braja Gopal; et al, Organic & Biomolecular Chemistry, 2013, 11(26), 4379-4382

합성회로 32

반응 조건
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine Solvents: Dimethylformamide ;  7 h, reflux
참조
Ph3P/CCl4 as a highly efficient reagent for one-pot N-alkylation of sulfonamides from alcohols: a rapid route to N-alkyl sulfonamides synthesis
Rad, Mohammad Navid Soltani; et al, Molecular Diversity, 2013, 17(4), 745-752

합성회로 33

반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Tetramethylammonium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  5 min, rt
참조
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols
Laudadio, Gabriele ; et al, Journal of the American Chemical Society, 2019, 141(14), 5664-5668

합성회로 34

반응 조건
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: Toluene ;  0.5 h, rt
1.2 Catalysts: 1-Hydroxybenzotriazole ;  24 h, rt
참조
Organocatalytic silicon-free SuFEx reactions for modular synthesis of sulfonates and sulfonamides
Lin, Muze; et al, ChemRxiv, 2021, 1, 1-21

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1.1 Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ,  Water ;  10 - 15 min, 120 °C
참조
Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines
Nikam, Anil; et al, Phosphorus, 2023, 198(10), 800-807

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1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iodine Solvents: 1,2-Dichloroethane ,  Decane ;  1 h, rt
참조
Iodine-catalyzed expeditious synthesis of sulfonamides from sulfonyl hydrazides and amines
Yotphan, Sirilata; et al, Organic & Biomolecular Chemistry, 2016, 14(2), 590-597

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1.1 Reagents: Potassium hydroxide Catalysts: 1801980-19-7 Solvents: Toluene ;  12 h, 120 °C
참조
Ruthenium(II) complexes containing a phosphine-functionalized thiosemicarbazone ligand: synthesis, structures and catalytic C-N bond formation reactions via N-alkylation
Ramachandran, Rangasamy; et al, RSC Advances, 2015, 5(15), 11405-11422

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반응 조건
1.1 Reagents: Potassium persulfate Catalysts: Cuprous iodide ,  Silver nitrate Solvents: Toluene ;  5 h, 110 °C
참조
Copper iodide nanoparticles-decorated porous polysulfonamide gel: As effective catalyst for decarboxylative synthesis of N-Arylsulfonamides
Alavinia, Sedigheh ; et al, Applied Organometallic Chemistry, 2020, 34(3),

N-Cyclohexyl-4-methylbenzenesulfonamide Raw materials

N-Cyclohexyl-4-methylbenzenesulfonamide Preparation Products

N-Cyclohexyl-4-methylbenzenesulfonamide 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:80-30-8)N-Cyclohexyl-p-toluenesulfonamide(CTSA)
주문 번호:5872931
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:10
가격 ($):discuss personally

추천 기사

추천 공급업체
Jiangsu Xinsu New Materials Co., Ltd
(CAS:80-30-8)
SFD2107
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-30-8)N-Cyclohexyl-4-methylbenzenesulfonamide
sfd12769
순결:99%
재다:200KG
가격 ($):문의